

Utregrlutide: Application Notes and Protocols for In Vivo Research

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Compound of Interest

Compound Name: Utregrlutide

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These application notes provide a comprehensive overview of **Utregrlutide** (also known as GL0034), a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, for in vivo research applications. This document includes summaries of preclinical and clinical findings, detailed experimental protocols for rodent models, and visualizations of the associated signaling pathway and experimental workflows.

Introduction to Utregrlutide

Utregrlutide is an investigational therapeutic agent being developed for the treatment of type 2 diabetes and obesity.^[1] As a GLP-1 receptor agonist, it mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.^[1] Preclinical studies in mice have demonstrated its potent anti-diabetic and weight-reducing effects.^{[1][2]}

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **Utregrlutide**.

Table 1: Preclinical Efficacy of Utregrlutide in Mouse Models

Animal Model	Dosage and Administration	Key Findings	Reference
db/db mice	6 nmol/kg, subcutaneous injection every 48 hours for 4 weeks	- Significant reduction in blood glucose and HbA1c- Pronounced weight loss- Increased liver FGF-21	[2][3]
Diet-induced obese (DIO) mice	6 nmol/kg, subcutaneous injection every 48 hours for 4 weeks	- Matched metabolic effects of a higher dose of semaglutide (14 nmol/kg)- Superior lowering of fasting blood glucose compared to semaglutide	[2]

Table 2: Summary of Phase 1 Clinical Trial Data for Utreglutide in Obese Adults

Study Population	Dosage Regimen	Key Efficacy Endpoints	Safety and Tolerability	Reference
Healthy, obese male participants (BMI ≥ 28 kg/m ²)	Fixed-dose cohort: 4 weekly doses of 680 μ g Increasing-dose cohort: 4 weekly doses of 680/900/1520/2000 μ g	<ul style="list-style-type: none"> - Weight Loss: Absolute weight loss of -4.6 ± 1.5 kg in the increasing-dose cohort by Day 29. - Metabolic Improvements: Significant reductions in HbA1c, leptin, triglycerides, total cholesterol, and non-HDL cholesterol. Improved insulin sensitivity as indicated by OGTT results. 	<ul style="list-style-type: none"> - Well-tolerated with no treatment-related discontinuations. - Most common adverse events were gastrointestinal in nature, consistent with the incretin class. 	[4]
Obese individuals without diabetes (BMI ≥ 30 kg/m ²)	Single ascending doses: up to 2520 μ g	<ul style="list-style-type: none"> - Weight Loss: Mean percent change in body weight ranging from -1.9% at 2000 μg to -2.5% at 2520 μg by Day 8. - Lipid Reduction: Significant decrease in triglyceride levels at 2000 μg and 2520 μg doses. 	<ul style="list-style-type: none"> - Generally well-tolerated. 	[1]

Healthy individuals with normal body weight (BMI 18–28 kg/m ²)	Multiple ascending doses: once weekly for up to 8 weeks (e.g., 450/900/1520 µg)	- Weight Loss: Dose-dependent reductions in body weight of up to -10.7% at the highest increasing dose by Day 52.	- Well-tolerated.	[1]
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Experimental Protocols

The following are detailed protocols for the formulation and subcutaneous administration of **Utregrlutide** in mice, as well as for assessing its efficacy using an oral glucose tolerance test (OGTT).

Utregrlutide Formulation and Administration in Mice

Objective: To prepare **Utregrlutide** for subcutaneous injection and administer it to mice.

Materials:

- **Utregrlutide** (lyophilized powder)
- Sterile saline (0.9% sodium chloride) for injection
- Sterile, low-protein-binding microcentrifuge tubes
- Sterile insulin syringes (e.g., 28-31 gauge)
- Animal scale
- 70% ethanol wipes

Protocol:

- Reconstitution of **Utregrlutide**: a. Aseptically, allow the lyophilized **Utregrlutide** powder to come to room temperature. b. Reconstitute the powder with sterile saline to a desired stock concentration. For example, to achieve a 6 nmol/kg dose in a 25g mouse with an injection

volume of 100 μ L, a specific concentration will need to be calculated based on the molecular weight of **Utregrlutide**. c. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation. d. Prepare fresh or store aliquots at -20°C or -80°C for long-term use, avoiding repeated freeze-thaw cycles.

- Animal Preparation: a. Weigh each mouse accurately on the day of injection to calculate the precise volume to be administered. b. Acclimatize the animals to handling and the experimental procedures to minimize stress.
- Subcutaneous Injection Procedure: a. Restrain the mouse firmly but gently. The loose skin over the scruff of the neck is a common and suitable site for subcutaneous injection. b. Create a "tent" of skin by lifting the loose skin between the shoulder blades. c. Wipe the injection site with a 70% ethanol wipe and allow it to dry. d. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. e. Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, inject the calculated volume of **Utregrlutide** solution. f. Withdraw the needle and gently apply pressure to the injection site for a few seconds. g. Return the mouse to its cage and monitor for any immediate adverse reactions. h. For chronic studies, rotate the injection sites to minimize local irritation.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of **Utregrlutide** on glucose tolerance in mice.

Materials:

- Glucose solution (e.g., 20% D-glucose in sterile water)
- Handheld glucometer and test strips
- Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
- Oral gavage needles
- Timer

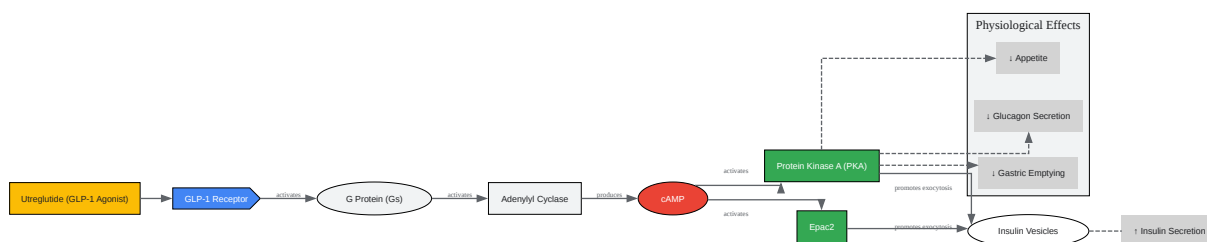
Protocol:

- Animal Preparation: a. Fast the mice for 6 hours prior to the OGTT. Ensure free access to water during the fasting period.[5] b. At the end of the fasting period, record the body weight of each mouse.
- Baseline Blood Glucose Measurement (t=0): a. Obtain a baseline blood sample by a small tail snip or tail vein puncture. b. Measure the blood glucose concentration using a glucometer and record the value.
- Glucose Administration: a. Administer a 2 g/kg dose of the glucose solution via oral gavage. [5][6] The volume should be calculated based on the mouse's body weight and the concentration of the glucose solution.
- Post-Glucose Blood Sampling: a. Collect blood samples at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[5][6] b. Measure and record the blood glucose concentration at each time point.
- Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify glucose tolerance. c. Compare the AUC values between the **Utreglutide**-treated group and the vehicle control group using appropriate statistical analysis.

Visualizations

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated upon the activation of the GLP-1 receptor.

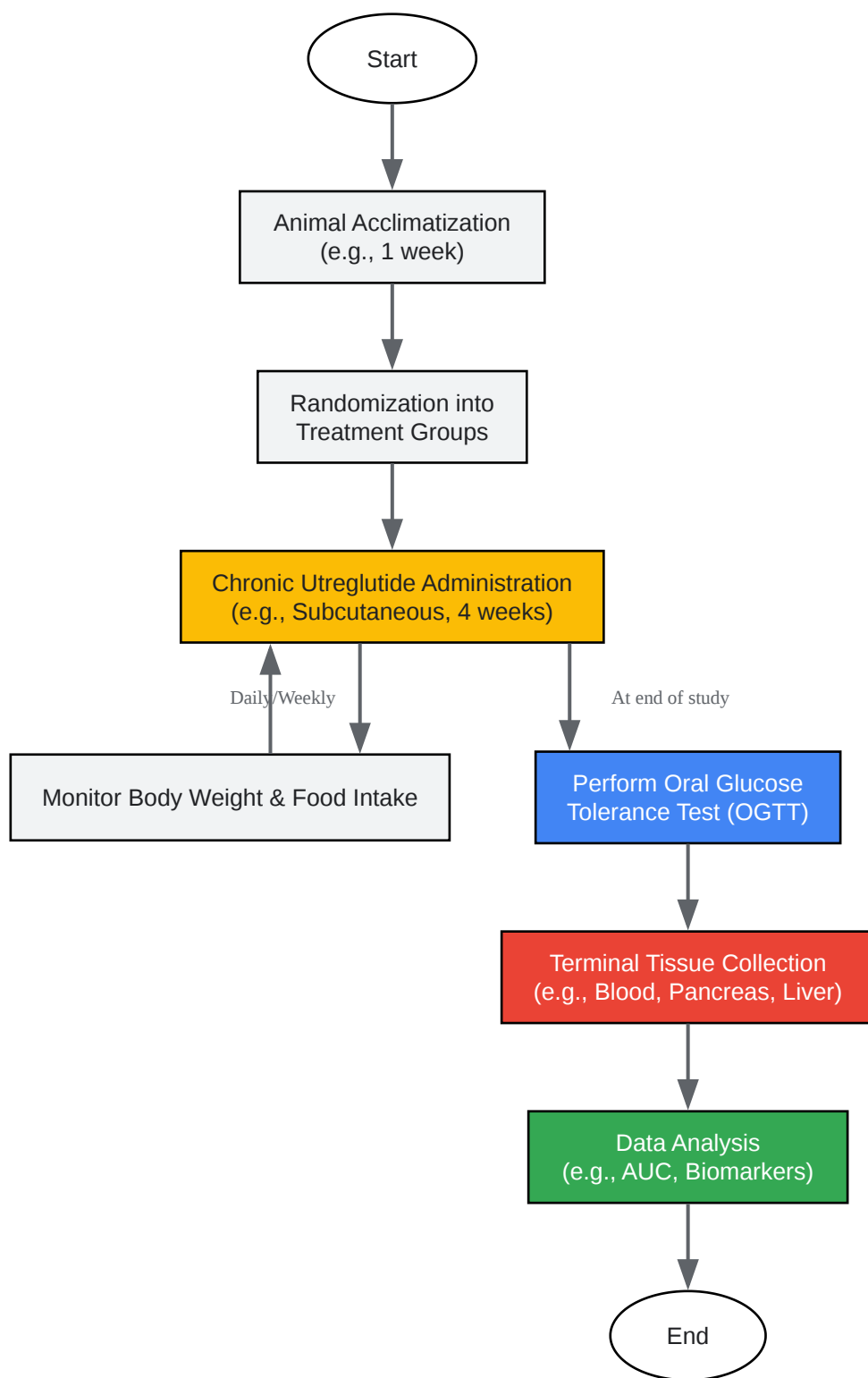


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Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical workflow for conducting an in vivo study to evaluate the efficacy of **Ureglutide** in a mouse model of obesity or diabetes.



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Caption: In Vivo Efficacy Study Workflow.

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References

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